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Compound of Interest

Compound Name: 8(S)-HETrE

Cat. No.: B10767690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8(S)-hydroxy-eicosatrienoic acid (8(S)-HETrE) is a bioactive lipid metabolite of the ω-6 fatty

acid γ-linolenic acid (GLA). It is formed via the 5-lipoxygenase (5-LO) pathway from the

intermediate dihomo-γ-linolenic acid.[1] As a member of the eicosanoid family, 8(S)-HETrE is

involved in various physiological and pathological processes, making it a molecule of interest

for researchers in various fields, including inflammation, wound healing, and cancer biology.

These application notes provide an overview of the use of 8(S)-HETrE in cell culture

experiments, including recommended protocols and potential applications. Due to the limited

availability of data specifically for 8(S)-HETrE, some of the protocols and quantitative data

presented here are adapted from studies on the closely related compound 8(S)-

hydroxyeicosatetraenoic acid (8(S)-HETE). Researchers should consider this and perform

initial dose-response experiments to optimize conditions for their specific cell type and

experimental setup.
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Property Value Reference

Formal Name
8S-hydroxy-9E,11Z,14Z-

eicosatrienoic acid
--INVALID-LINK--

CAS Number 889573-69-7 --INVALID-LINK--

Molecular Formula C₂₀H₃₄O₃ --INVALID-LINK--

Formula Weight 322.5 g/mol --INVALID-LINK--

Formulation A solution in ethanol --INVALID-LINK--

Storage -20°C --INVALID-LINK--

Stability ≥ 2 years --INVALID-LINK--

Solubility:

0.1 M Na₂CO₃: 2 mg/ml

DMF: Miscible

DMSO: Miscible

Ethanol: Miscible

PBS (pH 7.2): 0.8 mg/ml

Data Presentation: Quantitative Effects of 8-HETE
on Cardiomyocytes
The following table summarizes the quantitative effects of 8-HETE on the human ventricular

cardiomyocyte cell line, RL-14. This data can serve as a starting point for designing

experiments with 8(S)-HETrE, with the understanding that potencies may differ.
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Cell Line
Concentration
Range

Incubation
Time

Endpoint
Observed
Effect

RL-14 0.5 - 40 µM 24 hours
Cell Viability

(MTT Assay)

No significant

change in cell

viability

observed.

RL-14 2.5 - 10 µM 6 hours

Hypertrophy

Marker Gene

Expression (α-

MHC, β-MHC,

ANP, BNP)

Dose-dependent

increase in the

mRNA levels of

hypertrophic

markers.

RL-14 10 µM 2 - 24 hours
β-MHC/α-MHC

mRNA Ratio

Time-dependent

increase in the β-

MHC/α-MHC

ratio, indicative

of hypertrophy.

RL-14 10 µM 2 hours
MAPK and NF-

κB Activation

Increased

phosphorylation

of ERK1/2, p38

MAPK, and

JNK1/2/3.

Increased NF-κB

binding activity.

Experimental Protocols
Protocol 1: Preparation of 8(S)-HETrE for Cell Culture
Materials:

8(S)-HETrE in ethanol

Sterile, high-purity ethanol

Sterile phosphate-buffered saline (PBS), pH 7.2
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Appropriate cell culture medium

Procedure:

Stock Solution: 8(S)-HETrE is typically supplied in an organic solvent like ethanol. Prepare a

high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution

into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute

the stock solution to an intermediate concentration using sterile ethanol.

Final Dilution: Further dilute the intermediate solution into your pre-warmed cell culture

medium to achieve the desired final concentrations. The final concentration of the vehicle

(ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-

induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol)

should always be included in your experiments.

Protocol 2: Cell Migration (Wound Healing) Assay
This protocol is adapted from studies on 8(S)-HETE's effect on corneal epithelial cell migration.

[2]

Materials:

Corneal epithelial cells (e.g., hTCEpi)

6-well or 12-well tissue culture plates

Sterile p200 pipette tips

Cell culture medium

8(S)-HETrE

Microscope with a camera

Procedure:
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Cell Seeding: Seed corneal epithelial cells in a multi-well plate and grow them to a confluent

monolayer.

Wound Creation: Create a "wound" by gently scraping the monolayer in a straight line with a

sterile p200 pipette tip.

Washing: Gently wash the wells with PBS to remove detached cells.

Treatment: Replace the PBS with a fresh cell culture medium containing various

concentrations of 8(S)-HETrE or a vehicle control.

Image Acquisition: Immediately after adding the treatment, capture images of the wound at

designated points (mark the bottom of the plate for consistent imaging). This will be your 0-

hour time point.

Incubation: Incubate the plate at 37°C in a CO₂ incubator.

Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6,

12, 24 hours).

Analysis: Measure the width of the wound at each time point for each condition. The rate of

cell migration can be calculated by the change in the wound area over time.

Protocol 3: Analysis of Hypertrophic Markers in
Cardiomyocytes
This protocol is based on the study of 8-HETE's effects on RL-14 cells.

Materials:

RL-14 human ventricular cardiomyocytes

Appropriate cell culture plates and medium

8(S)-HETrE

RNA extraction kit
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qRT-PCR reagents and instrument

Primers for hypertrophic markers (e.g., α-MHC, β-MHC, ANP, BNP) and a housekeeping

gene.

Procedure:

Cell Seeding: Seed RL-14 cells in multi-well plates and allow them to adhere and grow.

Treatment: Treat the cells with various concentrations of 8(S)-HETrE or a vehicle control for

the desired duration (e.g., 6 or 24 hours).

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using

a commercial kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

qRT-PCR: Perform quantitative real-time PCR using specific primers for the hypertrophic

marker genes and a housekeeping gene for normalization.

Data Analysis: Analyze the qRT-PCR data to determine the relative fold change in gene

expression in 8(S)-HETrE-treated cells compared to the vehicle control.

Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-HETE-Induced Cardiomyocyte
Hypertrophy
The following diagram illustrates the proposed signaling pathway by which 8-HETE induces

hypertrophy in cardiomyocytes, involving the activation of MAPK and NF-κB pathways. It is

plausible that 8(S)-HETrE may act through a similar mechanism.

Caption: Proposed signaling pathway for 8(S)-HETrE-induced cardiomyocyte hypertrophy.

Experimental Workflow for a Cell Migration Assay
The following diagram outlines the general workflow for conducting a wound healing cell

migration assay.
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Caption: Workflow for a wound healing cell migration assay.

Conclusion
8(S)-HETrE is a promising bioactive lipid for investigation in various cell-based assays. The

protocols and data provided in these application notes offer a starting point for researchers to

explore its effects on cell migration, hypertrophy, and other cellular processes. Due to the

limited specific data for 8(S)-HETrE, it is crucial to perform initial optimization experiments to

determine the most effective concentrations and time points for your specific experimental

system. Careful consideration of vehicle controls and appropriate assay selection will ensure

the generation of robust and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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